

2-Bromoethyl methacrylate CAS number 4513-56-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromoethyl methacrylate

Cat. No.: B1266238

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An In-depth Technical Guide to **2-Bromoethyl Methacrylate** (CAS: 4513-56-8)

Introduction

2-Bromoethyl methacrylate (BEMA), identified by CAS number 4513-56-8, is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and biomedical engineering.^[1] As a member of the methacrylate ester family, it possesses a vinyl group amenable to polymerization and a reactive bromoethyl group that serves as a versatile handle for post-polymerization modification.^{[1][2]} This dual functionality allows for the synthesis of a wide array of functional and "smart" polymers with tailored properties.

This guide provides a comprehensive overview of **2-bromoethyl methacrylate**, detailing its chemical and physical properties, safety and handling protocols, synthesis, and its applications, particularly in the development of advanced materials for drug delivery and other biomedical uses.

Chemical and Physical Properties

2-Bromoethyl methacrylate is a colorless to pale yellow liquid with a characteristic odor.^[1] Its structure consists of a methacrylate functional group linked to a bromoethyl moiety, which imparts high reactivity for both polymerization and nucleophilic substitution reactions.^{[1][2]} The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **2-Bromoethyl Methacrylate**

Property	Value	References
CAS Number	4513-56-8	[2]
Molecular Formula	C ₆ H ₉ BrO ₂	[2] [3] [4]
Molecular Weight	193.04 g/mol	[2] [4] [5]
Physical State	Liquid	[1] [2]
Density	1.387 - 1.3994 g/cm ³	[2] [3] [6]
Boiling Point	203°C at 760 mmHg; 80°C at 16 Torr	[2] [3]
Flash Point	76.6°C	[2] [3]
Refractive Index	1.471 - 1.478	[2] [3]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]
Synonyms	2-bromoethyl 2-methylprop-2-enoate, Methacrylic acid 2-bromoethyl ester	[2] [4] [5]

Safety and Handling

2-Bromoethyl methacrylate is classified as a hazardous substance and requires careful handling to avoid exposure. It is known to cause skin and eye irritation.[\[5\]](#) Commercial preparations are often stabilized with inhibitors like hydroquinone methyl ether (MEHQ) to prevent spontaneous polymerization during storage.[\[1\]](#)[\[2\]](#) It should be stored in a cool, dry, and dark environment, with some suppliers recommending storage in a freezer at temperatures under -20°C.

Table 2: GHS Hazard Information for **2-Bromoethyl Methacrylate**

Category	Code	Description	References
Signal Word	Warning	[5]	
Pictograms	GHS07	Exclamation Mark	
Hazard Statements	H227	Combustible liquid	[7]
H315	Causes skin irritation	[5]	
H319	Causes serious eye irritation	[5]	
H335	May cause respiratory irritation	[8]	
Precautionary Statements	P210, P261, P264, P280, P302+P352, P305+P351+P338, P403+P235, P501	Keep away from heat, avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, Store in a well-ventilated place. Keep cool, Dispose of contents/container to an approved waste disposal plant.	[5]

Synthesis and Polymerization

Monomer Synthesis

2-Bromoethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-bromoethanol.^[2] An alternative high-purity method involves the acidolysis of 2-bromoethyl borate with methacrylic acid.^[9] This procedure reacts the boron ester of 2-bromoethanol with methacrylic acid in the presence of pyridine.^[9]

Polymerization Techniques

The vinyl group of BEMA allows it to undergo various polymerization reactions, making it a valuable monomer for creating functional polymers.

- Free Radical Polymerization: BEMA can be copolymerized with other monomers, such as vinyltriacetoxysilane, using initiators like azobisisobutyronitrile (AIBN).^[4] This method is used to create copolymers with specific properties, where the composition can be controlled by monomer reactivity ratios.^[4]
- Suspension Polymerization: This technique is employed to create crosslinked poly(**2-bromoethyl methacrylate**) (pBEMA) microspheres.^{[2][10]} By copolymerizing BEMA with a crosslinker like ethylene glycol dimethacrylate (EGDMA) and a comonomer such as methyl methacrylate (MMA) in an aqueous suspension, highly uniform and functional microspheres can be produced.^{[4][9]}
- Atom Transfer Radical Polymerization (ATRP): The bromoethyl group on pBEMA serves as an excellent initiator for surface-initiated ATRP.^[2] This "grafting from" approach allows for the growth of well-defined polymer brushes from the surface of pBEMA-based materials, such as microspheres.^{[2][10]} For example, glycidyl methacrylate can be polymerized from pBEMA surfaces to create epoxy-functional brushes.^[2]
- Ring-Opening Polymerization (ROP): The bromoethyl groups can also initiate the ROP of cyclic monomers.^[2] For instance, 2-methyl-2-oxazoline can be polymerized from pBEMA microspheres to form N-acetyleneimine-functional grafts.^{[2][10]}
- Anionic Polymerization: BEMA can undergo anionic polymerization in a controlled manner to produce polymers with predictable molecular weights and narrow molecular weight

distributions.[\[4\]](#)

Applications in Research and Drug Development

The unique chemical structure of BEMA makes it a key building block for a variety of applications, especially in the biomedical field.

Functional Microspheres and Nanoparticles

Crosslinked pBEMA microspheres are versatile platforms for further functionalization.[\[2\]](#) The accessible bromoethyl groups on their surfaces act as initiation sites for grafting various functional polymers via ATRP or ROP.[\[2\]\[10\]](#) This allows for the creation of "hairy" microspheres with tailored surface chemistries for applications such as:

- Biomolecule Immobilization: Epoxy-functional brushes can be used to covalently bind proteins, enzymes, or antibodies.[\[2\]](#)
- Metal Ion Chelation: Hydrolyzing N-acetyleneimine brushes creates polyethyleneimine-functional surfaces capable of binding metal ions.[\[2\]](#)

Controlled Drug Delivery

Polymers and copolymers derived from BEMA are explored for use in "smart" drug delivery systems.[\[11\]](#) The ability to introduce various functional groups allows for the creation of stimuli-responsive materials. For example, polymers based on 2-(dimethylamino)ethyl methacrylate (a related monomer) have been shown to be pH-sensitive, enabling controlled drug release in specific physiological environments.[\[12\]](#) While direct studies on BEMA's biocompatibility are less common, related polymethacrylates like poly(2-hydroxyethyl methacrylate) (PHEMA) are well-known for their excellent biocompatibility, suggesting that BEMA-derived materials could be engineered for safe biomedical use.[\[13\]\[14\]](#)

Surface Modification

BEMA-based polymers can be used to modify surfaces to enhance their properties. Grafting pBEMA or its derivatives onto polymer films or other substrates can alter surface hydrophilicity, introduce reactive sites, or create biocompatible coatings.[\[15\]](#)

Experimental Protocols

Synthesis of Crosslinked pBEMA Microspheres via Suspension Polymerization

This protocol is adapted from the work of Karagoz et al.[9]

- Preparation of Aqueous Phase: Dissolve a stabilizer, such as poly(N-vinylpyrrolidone), in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
- Preparation of Organic Phase: In a separate vessel, mix **2-bromoethyl methacrylate** (monomer), methyl methacrylate (diluting comonomer), ethylene glycol dimethacrylate (crosslinker), and toluene (porogen).[9] Add the radical initiator, AIBN.[9]
- Polymerization: Add the organic phase to the aqueous phase under continuous stirring to form a stable suspension. Heat the mixture to the desired reaction temperature (e.g., 60°C) under a nitrogen atmosphere and maintain for a set duration (e.g., 12 hours).[9]
- Purification: After cooling, filter the resulting microspheres and wash extensively with water and organic solvents (e.g., toluene) to remove unreacted monomers and other impurities.[9] Dry the microspheres under vacuum.

Surface-Initiated ATRP of Glycidyl Methacrylate (GMA) from pBEMA Microspheres

This protocol describes a general approach for grafting polymer brushes.

- Initiator Immobilization: The pBEMA microspheres synthesized as described above inherently possess the ATRP initiator (the bromoethyl group) on their surface.
- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the pBEMA microspheres in a suitable solvent.
- Addition of Reagents: Add the monomer (glycidyl methacrylate), the copper catalyst (e.g., Cu(I)Br), and the ligand (e.g., a bipyridine derivative).

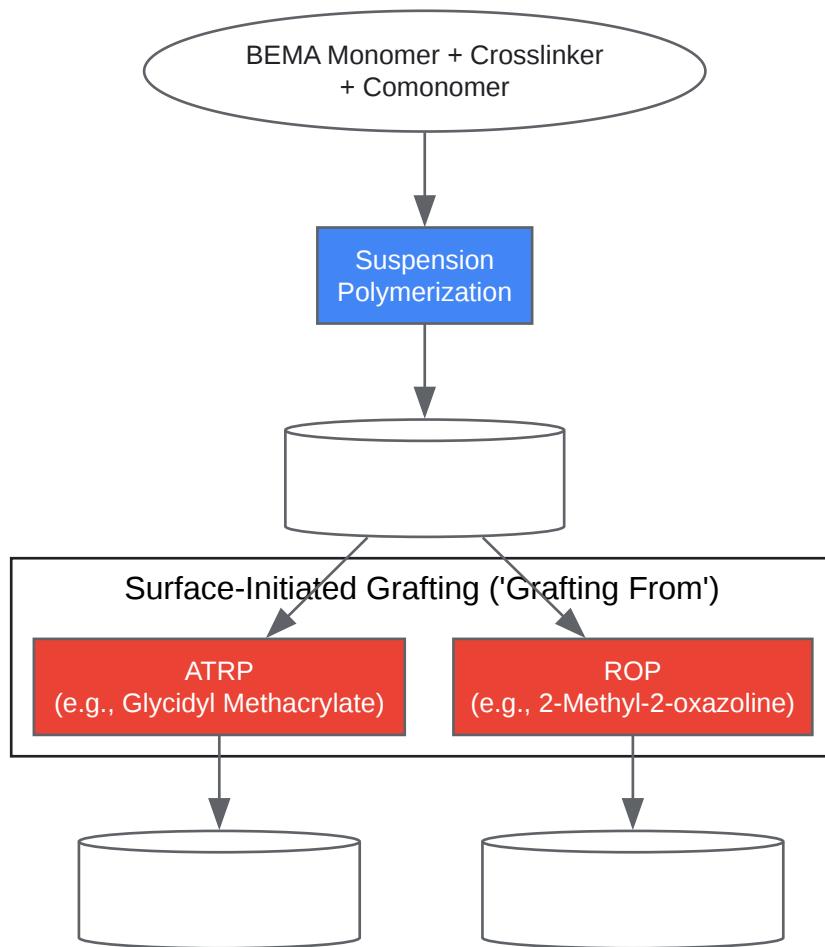
- Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature to initiate polymerization. The reaction proceeds for a predetermined time to achieve the target graft length.
- Termination and Purification: Terminate the reaction by exposing the mixture to air. Dilute with a suitable solvent, filter the functionalized microspheres, and wash repeatedly to remove the catalyst and unreacted monomer. Dry the final product under vacuum.

Visualizations

Chemical Structure and Reactive Sites

Caption: Structure of **2-Bromoethyl Methacrylate** with its key reactive sites.

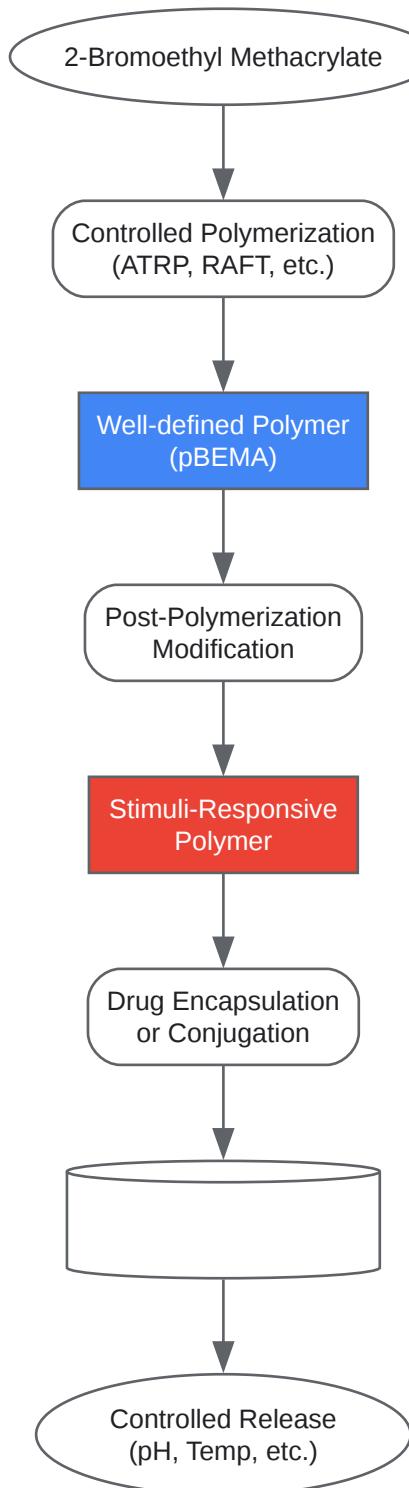
Workflow for Synthesis and Functionalization of Microspheres



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Caption: Workflow for creating functional microspheres from BEMA.

Logical Pathway for Application in Drug Delivery



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Caption: Conceptual pathway from BEMA monomer to a drug delivery system.

Conclusion

2-Bromoethyl methacrylate is a highly valuable and versatile monomer for the synthesis of advanced functional polymers. Its dual reactivity enables the straightforward creation of well-defined polymer architectures, from simple linear chains to complex surface-grafted materials. The ability to precisely control polymerization and subsequent modification reactions makes BEMA a cornerstone for developing materials for high-tech applications, including stimuli-responsive systems for controlled drug delivery, platforms for biomolecule immobilization, and advanced surface coatings. Proper safety precautions are essential when handling this reactive compound, but its potential for innovation in materials science and medicine is substantial.

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- To cite this document: BenchChem. [2-Bromoethyl methacrylate CAS number 4513-56-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266238#2-bromoethyl-methacrylate-cas-number-4513-56-8>]

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